molecular formula C8H9NO3 B1279266 2-amino-2-(2-hydroxyphenyl)acetic Acid CAS No. 25178-38-5

2-amino-2-(2-hydroxyphenyl)acetic Acid

Cat. No. B1279266
CAS RN: 25178-38-5
M. Wt: 167.16 g/mol
InChI Key: LIDYFNYBHXPTJG-UHFFFAOYSA-N
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Description

2-Amino-2-(2-hydroxyphenyl)acetic acid is a compound that features both an amino and a hydroxyphenyl group attached to an acetic acid backbone. This structure is significant in various chemical syntheses and biological applications, particularly in the formation of more complex molecules that can exhibit a range of activities, including potential medicinal properties.

Synthesis Analysis

The synthesis of compounds related to 2-amino-2-(2-hydroxyphenyl)acetic acid often involves multiple steps, including protection and deprotection of functional groups, amidation, and rearrangement reactions. For instance, the synthesis of triorganotin(IV) derivatives of a related compound involves the use of NMR and IR spectroscopy, as well as X-ray crystallography to characterize the products . Another synthesis approach for a similar compound, (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, utilizes diastereoselective cyanohydrin formation, highlighting the importance of stereochemistry in the synthesis of biologically active compounds .

Molecular Structure Analysis

The molecular structure of compounds in this family can be quite complex. X-ray crystallography has revealed that certain triorganotin(IV) complexes adopt a polymeric trans-O2SnC3 trigonal bipyramidal configuration, with significant interactions such as hydrogen bonding between the phenolic proton and the phenolic oxygen . This kind of detailed structural information is crucial for understanding the reactivity and potential interactions of these compounds in biological systems.

Chemical Reactions Analysis

The chemical reactions involving 2-amino-2-(2-hydroxyphenyl)acetic acid derivatives can be diverse. For example, the formation of triorganotin(IV) complexes indicates the ability of these compounds to form coordination polymers with metals . Additionally, the synthesis of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides involves nitration, chlorination, and sulfonamide formation, which are common reactions in the synthesis of pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-2-(2-hydroxyphenyl)acetic acid derivatives are influenced by their functional groups and molecular structure. Spectroscopic techniques such as NMR and IR are commonly used to characterize these properties. For instance, variable temperature NMR experiments can provide evidence for intra- and intermolecular hydrogen bonding, which affects the compound's solubility and stability . The stability of amides derived from 2-(2-aminophenyl)-acetaldehyde dimethyl acetal under basic conditions suggests potential for use as protected carboxylic acids in further chemical synthesis . The synthesis and characterization of 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, with its elemental analysis and spectroscopic data, also contribute to the understanding of the physical and chemical properties of these compounds .

Scientific Research Applications

Synthesis and Structural Characterization in Organometallic Chemistry

2-Amino-2-(2-hydroxyphenyl)acetic acid is used in the synthesis of triorganotin(IV) derivatives, characterized by various spectroscopic techniques. These complexes exhibit a polymeric trans-O2SnC3 trigonal bipyramidal configuration, with ligands coordinating in zwitterionic form. This research is fundamental in understanding the structural properties of such organometallic complexes (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).

Antioxidant and Enzyme Inhibitory Activities

Research involving the synthesis of Schiff base ligands from amino acids, including derivatives of 2-amino-2-(2-hydroxyphenyl)acetic acid, has led to the discovery of compounds with notable antioxidant properties and selective inhibitory activities against xanthine oxidase. This is particularly significant in the context of therapeutic applications targeting oxidative stress and related disorders (Ikram, Rehman, Khan, Baker, Hofer, Subhan, Qayum, Faridoon, & Schulzke, 2015).

Hydrogen Bond Studies in Pharmaceuticals

Hydrogen bond studies in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides, synthesized from 2-amino-2-(2-hydroxyphenyl)acetic acid, have shown significant potential for pharmaceutical applications. These studies reveal the formation of intra- and intermolecular hydrogen bonds, which are critical in understanding the behavior of such compounds in medicinal chemistry (Romero & Margarita, 2008).

Vibrational Spectral Analysis for Material Sciences

In material sciences, vibrational spectral analysis of derivatives of 2-amino-2-(2-hydroxyphenyl)acetic acid helps in understanding their molecular structure and electronic properties. This research is essential for designing new materials with specific electronic and optical characteristics (Bell & Dhas, 2019).

Bioconjugation in Biotechnology

Derivatives of 2-amino-2-(2-hydroxyphenyl)acetic acid are used in synthesizing heterobifunctional reagents for bioconjugation, particularly in the development of liposomal constructs for immunization purposes. These findings are crucial in the field of vaccine development and targeted drug delivery systems (Frisch, Boeckler, & Schuber, 1996).

Chiral Auxiliary in Synthetic Chemistry

In synthetic chemistry, certain derivatives of 2-amino-2-(2-hydroxyphenyl)acetic acid have been explored as chiral auxiliary compounds, useful in the separation of diastereomeric alcohols and amines. This research contributes significantly to the development of enantioselective synthesis processes (Majewska, 2019).

Application in Nanotechnology

In the realm of nanotechnology, interactions of certain molecules derived from 2-amino-2-(2-hydroxyphenyl)acetic acid lead to the formation of organic nanoparticles with fluorescence color-switching properties. This has potential applications in the development of responsive nanomaterials and sensors (Yao & Funada, 2014).

Safety And Hazards

2-Amino-2-(2-hydroxyphenyl)acetic acid is classified under the GHS07 hazard class . It carries the signal word “Warning” and has hazard statements H302, H315, H319 . This means it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

2-amino-2-(2-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIDYFNYBHXPTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60948035
Record name Amino(2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-2-(2-hydroxyphenyl)acetic Acid

CAS RN

25178-38-5
Record name Amino(2-hydroxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60948035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Costantino, G Rastelli, P Vianello… - Medicinal research …, 1999 - Wiley Online Library
Despite recent advances both in the chemistry and molecular pharmacology of antidiabetic drugs, diabetes still remains a life‐threatening disease, which tends to spread all over the …
Number of citations: 247 onlinelibrary.wiley.com

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